Superior CRBN Binding Affinity (IC50) in Cellular NanoBRET Engagement Assay
In a direct cellular context using a NanoBRET assay in HEK293T cells, 4-(Pyridin-3-yl)piperidine-2,6-dione demonstrates an IC50 of 1.10 nM for inhibiting N-terminal fused NanoLuc CRBN [1]. This is approximately 2,700-fold more potent than lenalidomide, which has a reported IC50 of ~3,000 nM in a biochemical CRBN-DDB1 interaction assay .
| Evidence Dimension | CRBN Target Engagement (IC50) |
|---|---|
| Target Compound Data | 1.10 nM |
| Comparator Or Baseline | Lenalidomide: ~3,000 nM (3 µM) |
| Quantified Difference | ~2,700-fold lower IC50 for target compound |
| Conditions | Target: NanoBRET in HEK293T cells; Comparator: CRBN-DDB1 biochemical assay |
Why This Matters
This substantially higher potency in a cellular target engagement assay indicates that 4-(Pyridin-3-yl)piperidine-2,6-dione may be a more effective CRBN recruiter for PROTAC design, potentially enabling lower effective concentrations in functional degradation studies.
- [1] BindingDB. (2024). BDBM50630767: 4-(Pyridin-3-yl)piperidine-2,6-dione. Inhibition of N-terminal fused Nano Luc CRBN in HEK293T cells. View Source
